Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound with potential neuroprotective and anti-neuroinflammatory properties. It has garnered interest due to its diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Dimroth rearrangement , which provides a straightforward route to triazolopyrimidines. The process offers advantages such as good yields, ease of operation, and the ability to use various substrates .
Reaction Conditions:: The specific reaction conditions for the synthesis of Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate may vary, but generally, it includes cyclization reactions and functional group transformations.
Industrial Production Methods:: While industrial-scale production methods are not widely documented, research efforts continue to optimize synthetic routes for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:: Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of carbonyl or other groups.
Substitution: Nucleophilic substitutions at appropriate positions.
Common Reagents and Conditions:: Reagents and conditions depend on the specific reaction. For example:
Cyclization: Cyclization reactions often involve Lewis acids or bases.
Functional Group Modifications: Reagents like hydrazine, ammonia, or metal hydrides may be used.
Major Products:: The major products formed during these reactions include the desired triazolopyrimidine compound and its intermediates.
Scientific Research Applications
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate finds applications in:
Neuroprotection: It shows promise in preventing neuronal death and mitigating neurodegenerative diseases.
Anti-neuroinflammatory Activity: Inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in microglia cells.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: Reduced expression of the endoplasmic reticulum (ER) chaperone, BIP.
Apoptosis Regulation: Decreased cleaved caspase-3 levels in human neuronal cells.
NF-kB Pathway Modulation: Interaction with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
While Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique, it shares structural features with related compounds. Further research can explore its distinct properties compared to other triazolopyrimidines.
Biological Activity
Ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds known for their pharmacological potential. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antiviral properties. The structural diversity within this class allows for the modification of pharmacological profiles through various substitutions on the core structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit cyclin-dependent kinases (CDKs) or other kinases implicated in cancer progression.
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by interfering with viral replication processes. This is particularly relevant in the context of emerging viral diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or pathways such as NF-kB signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 12.5 | CDK inhibition | |
MCF-7 | 15.0 | Apoptosis induction | |
A549 | 10.0 | Cell cycle arrest |
Antiviral Activity
The antiviral properties have been explored in several studies, indicating that this compound can inhibit replication of certain viruses:
Case Study 1: Anticancer Efficacy
In a study published by MDPI, researchers evaluated the anticancer efficacy of various pyrazolo[1,5-a]pyrimidines including this compound against breast cancer models. The results indicated significant inhibition of tumor growth in xenograft models when treated with this compound.
Case Study 2: Antiviral Properties
A recent investigation into the antiviral activity against influenza A demonstrated that treatment with this compound reduced viral titers significantly in infected cell cultures, showcasing its potential as an antiviral agent.
Properties
Molecular Formula |
C18H19FN4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-fluorophenyl)-2-propylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19FN4O2/c1-3-5-14-15(11-6-8-12(19)9-7-11)17-21-10-13(18(24)25-4-2)16(20)23(17)22-14/h6-10H,3-5,20H2,1-2H3 |
InChI Key |
VBFDWTGMZPUQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C(=O)OCC)N |
Origin of Product |
United States |
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